molecular formula C8H5NO B1259809 Indol-5-one

Indol-5-one

カタログ番号: B1259809
分子量: 131.13 g/mol
InChIキー: CHCVONSEJKYYBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indol-5-one is an indolone.

科学的研究の応用

Medicinal Applications

Indol-5-one and its derivatives have been extensively studied for their potential therapeutic effects. Key areas of research include:

  • Anticancer Activity : Various indole derivatives exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds derived from this compound have shown effectiveness in inhibiting mutant EGFR/BRAF pathways, with some derivatives achieving GI50 values as low as 29 nM, indicating potent anticancer properties .
  • Antimicrobial Properties : Indole derivatives have demonstrated antibacterial and antifungal activities. For example, certain indole-imidazole derivatives have shown strong antibacterial effects, particularly against resistant strains .
  • Neuropharmacology : Research indicates that indole compounds can interact with serotonin receptors, which are crucial for various neurological functions. Some derivatives have exhibited anxiolytic effects and improved memory processes in preclinical studies .

Chemical Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is frequently used to synthesize more complex indole derivatives that are valuable in drug development. The unique structure of this compound allows for modifications that enhance biological activity .
  • Catalytic Asymmetric Synthesis : Indole-based chiral heterocycles are important in the pharmaceutical industry. The indole scaffold has been utilized for the preparation of these compounds, which have applications in drug design .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of new pyrazino[1,2-a]indol-1(2H)-ones demonstrated their efficacy as EGFR inhibitors. One derivative achieved an IC50 value of 0.08 µM against EGFR, showcasing the potential of this compound derivatives in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Research involving chlorine-containing indole-imidazole derivatives revealed potent antifungal properties against specific strains, highlighting their application in treating infections caused by resistant pathogens .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrazino[1,2-a]indol-1(2H)-oneEGFR Inhibition0.08
Chlorine-Indole-ImidazoleAntifungal Activity-
Indole Derivative AAnticancer (GI50)29
Indole-ImidazoleAntibacterial Activity-

Q & A

Basic Research Questions

Q. What established synthetic pathways are available for Indol-5-one derivatives, and how can their purity be validated?

Methodological Answer: this compound derivatives are typically synthesized via condensation reactions. For example, enantiopure analogs can be prepared by reacting (S)-tryptophanol with aldehydes (e.g., 2-formylbenzoic acid) in toluene, followed by cyclization using BF3·OEt2. Purity validation requires:

  • Chromatography : Flash chromatography (EtOAC/n-hexane or EtOAC/MeOH gradients) to isolate intermediates .
  • Spectroscopy : ¹H NMR to confirm structural identity and enantiopurity (e.g., specific rotation measurements) .
  • Crystallography : Recrystallization in EtOAC/MeOH to verify crystalline purity .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

Methodological Answer:

  • ¹H NMR : Critical for confirming backbone structure and substituent positions (e.g., hydroxymethyl groups at C7) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess in chiral derivatives .
  • Melting Point Analysis : Assesses compound purity and crystallinity .

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yields?

Methodological Answer:

  • Solvent Selection : Toluene or CH2Cl2 for cyclization reactions .
  • Catalyst Screening : BF3·OEt2 enhances reaction efficiency in stereoselective syntheses .
  • Temperature/Time Optimization : Extended reaction times (16+ hours) improve completion rates .
  • Byproduct Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data of this compound analogs be resolved systematically?

Methodological Answer:

  • Meta-Analysis Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize data comparison across studies .
  • Sensitivity Analysis : Identify confounding variables (e.g., assay protocols, cell lines) using multivariate regression .
  • Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., standardized solvent purity, temperature) .
  • Systematic Reviews : Use databases like PubMed and Web of Science for comprehensive evidence synthesis, avoiding overreliance on Google Scholar .

Q. What experimental design considerations are critical for assessing pharmacokinetic properties of this compound derivatives in vitro?

Methodological Answer:

  • Population/Model Selection : Use primary hepatocytes or Caco-2 cells for metabolic stability studies; ensure cell viability >90% via trypan blue exclusion .
  • Dose-Response Curves : Employ Hill equation modeling to calculate IC50/EC50 values .
  • Control Groups : Include vehicle controls and reference compounds (e.g., ketoconazole for CYP inhibition assays) .
  • Ethical Compliance : Obtain institutional approval for human-derived cell lines .

Q. How can computational methods enhance the rational design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., kinases) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories using GROMACS .
  • Validation : Cross-check predictions with in vitro enzyme inhibition assays .

Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

  • Blinded Assays : Assign compound codes to prevent observer bias during data collection .
  • Randomization : Randomize plate layouts in high-throughput screening .
  • Negative Controls : Include analogs with scrambled substituents to isolate target effects .
  • Statistical Power Analysis : Use G*Power to determine minimum sample size for significance (α=0.05, β=0.2) .

Q. Data Management & Analysis

Q. How should researchers handle large datasets from this compound bioactivity screenings?

Methodological Answer:

  • Raw Data Archiving : Store unprocessed data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo .
  • Metadata Tagging : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset annotation .
  • Statistical Tools : Apply R or Python (SciPy/Pandas) for ANOVA, PCA, or cluster analysis .

Q. What are best practices for validating novel this compound derivatives as potential therapeutics?

Methodological Answer:

  • Tiered Testing :
    • In Silico : ADMET prediction (e.g., SwissADME) .
    • In Vitro : Cytotoxicity (MTT assay), metabolic stability (microsomal incubation) .
    • In Vivo : PK/PD studies in rodent models (ethical approval required) .
  • Cross-Validation : Compare results with structurally related FDA-approved drugs .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound studies?

Methodological Answer:

  • Institutional Review : Submit protocols to ethics committees for approval, especially for animal/human tissue use .
  • Conflict Disclosure : Declare funding sources or intellectual property interests .
  • Reproducibility Documentation : Follow ARRIVE 2.0 guidelines for in vivo studies or CHEMRICH for chemical synthesis .

特性

分子式

C8H5NO

分子量

131.13 g/mol

IUPAC名

indol-5-one

InChI

InChI=1S/C8H5NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5H

InChIキー

CHCVONSEJKYYBG-UHFFFAOYSA-N

正規SMILES

C1=CC2=NC=CC2=CC1=O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。